11-Deoxy-13,14-didehydro-16(S)-methylprostaglandin E2 methyl ester
Overview
Description
Preparation Methods
The synthesis of 11-Deoxy-13,14-didehydro-16(S)-methylprostaglandin E2 methyl ester involves several steps, starting from prostaglandin E2The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired stereochemistry and functional group modifications . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
11-Deoxy-13,14-didehydro-16(S)-methylprostaglandin E2 methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
11-Deoxy-13,14-didehydro-16(S)-methylprostaglandin E2 methyl ester has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandin analogues.
Mechanism of Action
The mechanism of action of 11-Deoxy-13,14-didehydro-16(S)-methylprostaglandin E2 methyl ester involves its interaction with prostaglandin receptors in the body. By binding to these receptors, the compound can modulate various physiological processes, such as mucous secretion and gastric acid production. The molecular targets and pathways involved include the activation of specific G-protein coupled receptors and downstream signaling cascades .
Comparison with Similar Compounds
11-Deoxy-13,14-didehydro-16(S)-methylprostaglandin E2 methyl ester can be compared with other prostaglandin analogues, such as:
15-Deoxy-16(S)-hydroxy-16-methylprostaglandin E1 methyl ester: Known for its cytoprotective effects against gastric ulcers.
16,16-Dimethylprostaglandin E2: Studied for its effects on gastric mucosa.
Prostaglandin E2: The parent compound, widely studied for its various biological effects. The uniqueness of this compound lies in its chemical stability and specific modifications, which enhance its biological activity and therapeutic potential.
Properties
IUPAC Name |
methyl (Z)-7-[(1R,2S)-2-[(3S,4S)-3-hydroxy-4-methyloct-1-ynyl]-5-oxocyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-4-5-10-17(2)20(23)15-13-18-14-16-21(24)19(18)11-8-6-7-9-12-22(25)26-3/h6,8,17-20,23H,4-5,7,9-12,14,16H2,1-3H3/b8-6-/t17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNSDQNZGLPFNT-LKTBELLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C#CC1CCC(=O)C1CC=CCCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)[C@@H](C#C[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401034109 | |
Record name | (5Z,15S,16S)-15-Hydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401034109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89648-76-0 | |
Record name | Fce 20700 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089648760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z,15S,16S)-15-Hydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401034109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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